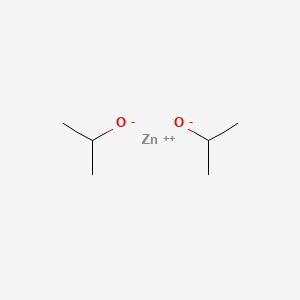

ZINC;propan-2-olate

Overview

Description

ZINC;propan-2-olate, also known as Sodium propan-2-olate, is a substance with the molecular formula C3H8O.Na . It is a mono-constituent substance of organic origin . It is used in chemical analysis and production .

Synthesis Analysis

The synthesis of this compound or similar compounds has been studied in various contexts. For instance, Zinc–diethanolamine complex was synthesized by the reaction of zinc acetate dihydrate (Zn (OAc) 2 •2H 2 O) with diethanolamine (H 2 DEA) . Another study showed that three organozinc complexes were synthesized and found to catalyze the carbonylation of propylene glycol with carbon dioxide to form propylene carbonate .Molecular Structure Analysis

The molecular structure of this compound or similar compounds has been analyzed in several studies. For example, a study on a Zinc–diethanolamine complex revealed that it acts as a phosphate-binding tag, having the capacity to incorporate two zinc metal ions which could then bind to phosphomonoester dianion as a bridging ligand .Chemical Reactions Analysis

The dehydrogenation of propan-2-ol over zinc oxides has been studied in the 473–548 K temperature range . These oxides show oriented textures. At low temperatures and conversions (α < 6–7%), the reaction was zero order in alcohol pressure .Physical and Chemical Properties Analysis

Propan-2-ol is a colourless liquid and has an initial diluted odour. It is indefinitely miscible with water (1000 g/L at 25°C) and miscible with many organic liquids, such as acetone, alcohol and ether .Scientific Research Applications

Biomedical Applications

Zinc oxide nanoparticles, including zinc propan-2-olate derivatives, have demonstrated considerable promise in cancer research and drug delivery systems. These nanoparticles are explored for their selective toxicity towards cancer cells and potential in therapeutic interventions. The inherent properties of zinc oxide make it a suitable candidate for developing new classes of anticancer agents. Studies highlight its cytotoxic action mechanisms and the exploration of targeting strategies to improve selectivity and reduce side effects in cancer treatment (Rasmussen et al., 2010).

Environmental Applications

The environmental applications of zinc propan-2-olate and its derivatives, particularly zinc oxide nanoparticles, are significant in the degradation of pollutants. These nanoparticles are utilized as photocatalysts for the degradation of various environmental contaminants, including industrial dyes, under light irradiation. The unique physical, chemical, and optical properties of zinc oxide nanomaterials enable their use in environmental remediation efforts, offering a cost-effective and efficient solution for pollution control (Udom et al., 2013).

Role in Tissue Engineering and Regenerative Medicine

Zinc-containing bioactive glasses, incorporating zinc propan-2-olate, are extensively researched for bone regeneration and dental applications. Zinc's role in bone formation, mineralization, and healing processes makes it an essential element in the development of bioactive materials for tissue engineering. These materials are investigated for their potential to enhance bone tissue repair, offering promising solutions for bone-related diseases and injuries (Balasubramanian et al., 2015).

Antimicrobial and Antiviral Research

Recent studies have also highlighted the potential role of zinc in combating viral infections, including COVID-19. Zinc's ability to modulate the immune system and its anti-inflammatory properties are being explored for their potential therapeutic benefits in viral infections. Although direct research on zinc propan-2-olate in this context is limited, the broader understanding of zinc's antiviral mechanisms suggests a promising area for future research (Imran et al., 2022).

Mechanism of Action

Target of Action

ZINC;propan-2-olate, also known as Zinc isopropoxide, is a compound that primarily targets phosphate monoester dianions . It forms a stable 1:1 complex with these targets under physiological conditions . This interaction is crucial in various biochemical processes, including the transfer hydrogenation of N-heteroarenes .

Mode of Action

This compound interacts with its targets through a process known as hydride transfer . In the presence of a manganese catalyst, propan-2-olate transfers a hydride to the Mn center, which is the rate-determining step in the transfer hydrogenation of N-heteroarenes . This interaction results in significant changes in the chemical structure and properties of the targets.

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. Zinc, as a divalent cation (Zn2+), plays a crucial role in various biological processes, including cellular signaling pathways . It functions as an important signaling molecule in mammalian cells . The changes induced by this compound in its targets can therefore have downstream effects on these pathways.

Pharmacokinetics

It’s known that the compound forms a stable complex with phosphate monoester dianions in aqueous solutions , suggesting that it may have good bioavailability

Result of Action

The action of this compound results in the formation of various products. For instance, in the presence of a manganese catalyst, the interaction of propan-2-olate with N-heteroarenes leads to the hydrogenation of the latter . Moreover, the reaction of this compound with five-membered cyclic carbonates results in the formation of various alkoxides and alkoxide-terminated sulfides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the rate of hydride transfer from propan-2-olate to the Mn center, a key step in the compound’s mode of action, can be affected by the temperature of the reaction . Furthermore, the selectivity of the reaction between this compound and five-membered cyclic carbonates towards the formation of alkoxide-terminated sulfide increases under reduced pressure conditions .

Safety and Hazards

Future Directions

Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase and both RNA and DNA polymerase . Understanding the mechanisms that control brain zinc homeostasis is imperative to the development of preventive and treatment regimens for these and other neurological disorders .

Biochemical Analysis

Biochemical Properties

ZINC;propan-2-olate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the composition of numerous protein structural components, such as various metalloenzymes . The nature of these interactions is complex and multifaceted, contributing to the diverse roles of this compound in biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in cell growth and development, oxidative stress, and inflammatory immune response processes . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions underpin the multifarious functions of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It involves various transporters or binding proteins, and can affect its localization or accumulation .

Properties

IUPAC Name |

zinc;propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Zn/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIRVJCLEHCVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13282-39-8 | |

| Record name | 2-propanol, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

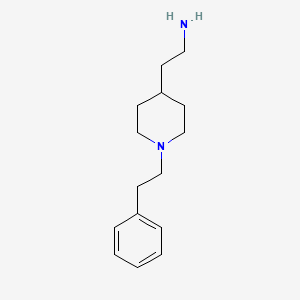

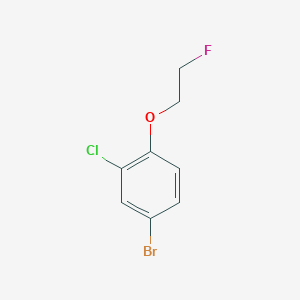

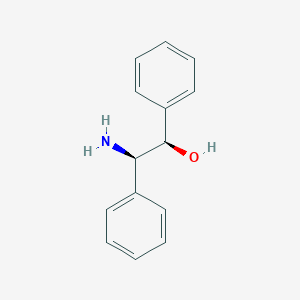

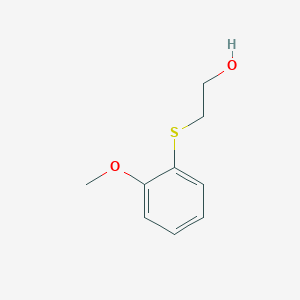

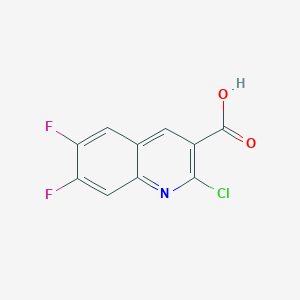

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)

![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)

![methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B3098035.png)

![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B3098042.png)